![molecular formula C17H18FNO6S B5578061 4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polysubstituted pyridines represent a class of compounds with significant importance due to their diverse applications, particularly in materials science and pharmaceuticals. The introduction of functional groups such as fluorophenyl thio ethers and succinate moieties into the pyridine ring enhances its chemical and physical properties, making it a subject of extensive research.

Synthesis Analysis

The synthesis of polysubstituted pyridines often involves multistep reactions, including condensation and cyclization processes. One method involves the use of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate as a precursor, utilizing C-H...O, C-H...F, and C-H...π interactions for molecular stabilization during the synthesis process (J. Suresh et al., 2007).

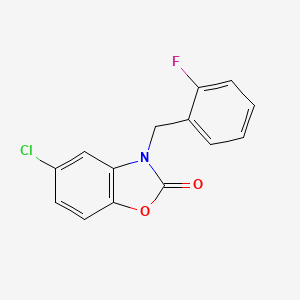

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by nearly planar conformations stabilized by intramolecular and intermolecular interactions, such as hydrogen bonds and π-π interactions. X-ray crystallography reveals that these interactions are crucial for the stability and aggregation of the molecules in the crystal lattice (Mo, Wen-yan, He, Hong-wu, 2007).

Aplicaciones Científicas De Investigación

Supramolecular Aggregation and Crystal Structure

Compounds with structures related to "4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)" have been analyzed for their crystal structures, revealing insights into supramolecular aggregation through various interactions. Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives demonstrate nearly planar structures stabilized by intermolecular C—H⋯O, C—H⋯F, and C—H⋯π interactions. These studies highlight the absence of significant aryl–aryl or π–π interactions in these structures, providing a basis for understanding the molecular arrangement and potential applications in materials science (Suresh et al., 2007).

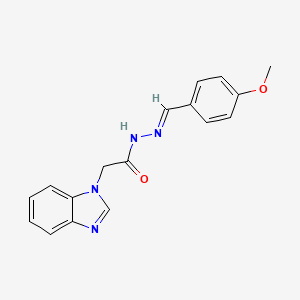

Fluorescent Sensing

Heteroatom-containing organic fluorophores related to the query compound have shown promising applications as fluorescent pH sensors. These sensors exhibit reversible switching between blue and dark states upon protonation and deprotonation, highlighting their utility in detecting acidic and basic organic vapors. This behavior is attributed to intramolecular charge transfer (ICT) effects, demonstrating the compound's potential in chemical sensing and environmental monitoring (Yang et al., 2013).

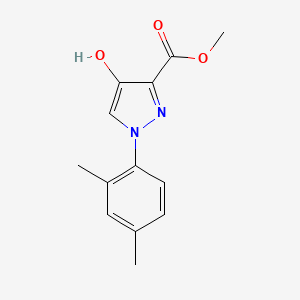

Synthesis and Biological Activities

The synthesis and crystal structure of related pyridine and pyrimidine derivatives have been explored, with findings indicating their potential in various biological activities. For instance, the synthesis of 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile has been detailed, showing promise for further biological evaluation due to its structural uniqueness (Mo & Wen-yan, 2007).

Propiedades

IUPAC Name |

2,3-dihydroxybutanedioic acid;4-[2-(4-fluorophenyl)sulfanylethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNS.C4H6O6/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;5-1(3(7)8)2(6)4(9)10/h1-6,8-9H,7,10H2;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILHHOIDZZPNDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC2=CC=NC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)

![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)